4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide
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Overview
Description
4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide is a complex organic compound that belongs to the class of dithioloquinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with dithiolo and methylsulfanyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dithiolo Group: The dithiolo group can be introduced through the reaction of the quinoline derivative with carbon disulfide and a base, such as potassium hydroxide, to form the dithioloquinoline intermediate.
Methylation and Sulfanylation: The intermediate is then methylated using methyl iodide and further reacted with a thiol compound to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithiolo group may play a role in binding to metal ions, affecting metalloproteins and enzymes. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4,4,8-trimethyl-1-(methylsulfanyl)-4H,5H-2λ⁴-[1,2]dithiolo[3,4-c]quinolin-2-ylium bromide
- 2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone
Uniqueness
4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide is unique due to its specific substitution pattern and the presence of both dithiolo and methylsulfanyl groups
Properties
IUPAC Name |
4,4,7-trimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NS3.HI/c1-8-5-6-9-10(7-8)15-14(2,3)12-11(9)13(16-4)18-17-12;/h5-7,15H,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDMUPULSPXSI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)S[S+]=C3SC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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